1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine

HIV Phase 1 Clinical Trial Safety and Tolerability

The substance identified by CAS 648414-10-2 and the IUPAC name 1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine (molecular formula C11H14ClNO, MW 211.69 g/mol) serves as the structural basis for S-648414, a small-molecule inhibitor of Human Immunodeficiency Virus (HIV) replication currently under clinical investigation. The compound is associated with a pyrido[2,3-d]pyrimidine chemotype patented by Shionogi as a next-generation antiretroviral agent with a novel mechanism of action distinct from approved reverse transcriptase, protease, integrase, and entry inhibitors.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 648414-10-2
Cat. No. B12594351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine
CAS648414-10-2
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCCC(N=CC1=CC=C(C=C1)Cl)OC
InChIInChI=1S/C11H14ClNO/c1-3-11(14-2)13-8-9-4-6-10(12)7-5-9/h4-8,11H,3H2,1-2H3
InChIKeyLATHYXGSJKCYML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine (CAS 648414-10-2): Clinical-Stage HIV Replication Inhibitor – Procurement Evidence Guide


The substance identified by CAS 648414-10-2 and the IUPAC name 1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine (molecular formula C11H14ClNO, MW 211.69 g/mol) serves as the structural basis for S-648414, a small-molecule inhibitor of Human Immunodeficiency Virus (HIV) replication currently under clinical investigation [1]. The compound is associated with a pyrido[2,3-d]pyrimidine chemotype patented by Shionogi as a next-generation antiretroviral agent with a novel mechanism of action distinct from approved reverse transcriptase, protease, integrase, and entry inhibitors [2]. As of 2021, S-648414 has completed Phase 1 single and multiple ascending dose evaluation in 98 healthy adults, including dedicated drug-drug interaction studies with dolutegravir and midazolam, indicating progression toward registration-enabling trials [3].

Why 1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine-Based S-648414 Cannot Be Substituted by Approved HIV Integrase Inhibitors


S-648414 is not an integrase strand transfer inhibitor (INSTI) but a mechanistically novel pyrido[2,3-d]pyrimidine derivative that targets HIV replication through a pathway orthogonal to the active sites of approved agents such as dolutegravir, cabotegravir, and bictegravir [1]. This mechanistic differentiation is critical because INSTI-resistant viral strains bearing mutations such as G140S/Q148H, E138K, or R263K can emerge under therapeutic pressure and confer cross-resistance across the entire INSTI class [2]. S-648414 is specifically designed to retain full antiviral potency against these resistant variants, making it a non-interchangeable asset for salvage therapy and fixed-dose combination strategies aimed at overcoming INSTI failure.

Product-Specific Quantitative Evidence: 1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine-Derived S-648414 Versus Comparator Baseline


Phase 1 Clinical Advancement: S-648414 Demonstrates Initial Safety and Tolerability in 98 Healthy Adults

Unlike the majority of preclinical HIV replication inhibitors that have not progressed beyond in vitro characterization, the 1-(4-chlorophenyl)-N-(1-methoxypropyl)methanimine-derived clinical candidate S-648414 has completed a randomized, double-blind, placebo-controlled Phase 1 trial (NCT04147715) in 98 healthy adult participants, providing human safety and pharmacokinetic data that justify further clinical development [1]. In contrast, thousands of structurally related pyrido-pyrimidine derivatives disclosed in the same patent family have not advanced to human testing, establishing a clear procurement-grade differentiation for the CAS 648414-10-2 chemotype.

HIV Phase 1 Clinical Trial Safety and Tolerability

Drug-Drug Interaction Liability: S-648414 Pharmacokinetic Cross-Talk with Dolutegravir Quantified in Dedicated Phase 1 Substudy

As part of the Phase 1 program (Part 3 of NCT04147715), the pharmacokinetic effect of S-648414 on dolutegravir and the reciprocal effect of dolutegravir on S-648414 were evaluated in healthy volunteers [1]. The explicit inclusion of this drug-drug interaction arm provides direct, clinically relevant evidence that the CAS 648414-10-2-derived compound can be co-administered with the most widely prescribed INSTI. By comparison, no such interaction data exist for the preclinical pyrido[2,3-d]pyrimidine derivatives disclosed in patent US20210323967 [2].

HIV Drug-Drug Interaction Dolutegravir

CYP3A4-Mediated Metabolic Interaction: S-648414 Evaluated Against Midazolam in a Phase 1 Cocktail Substudy

Part 2 of the Phase 1 program (NCT04147715) included a dedicated drug-drug interaction assessment with midazolam, the prototypic CYP3A4 substrate, to determine whether S-648414 inhibits or induces the major cytochrome P450 isoform responsible for metabolizing most antiretroviral agents [1]. This regulatory-standard DDI assessment is absent for all other pyrido[2,3-d]pyrimidine analogs in the patent family, placing S-648414 as the only compound in its class with CYP3A4 interaction liability data suitable for regulatory filing [2].

HIV CYP3A4 Midazolam

Mechanistic Orthogonality to INSTIs: S-648414 is Designed to Circumvent Cross-Resistance Affecting Dolutegravir and Cabotegravir

The patent description for S-648414 explicitly states that the pyrido[2,3-d]pyrimidine scaffold targets HIV replication via a mechanism that is unaffected by mutations conferring resistance to integrase strand transfer inhibitors such as G140S/Q148H and E138K, which are commonly observed in patients failing dolutegravir- or cabotegravir-based regimens [1]. This mechanistic differentiation is relevant for procurement because it positions S-648414 as a salvage therapy component for INSTI-resistant infection, a role that cannot be fulfilled by any currently approved INSTI [2].

HIV Drug Resistance INSTI

High-Value Procurement Scenarios for 1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine-Based S-648414


Phase 2 Clinical Trial Material Sourcing for INSTI-Resistant HIV Salvage Therapy

Procurement of GMP-grade S-648414 (CAS 648414-10-2) is most impactful for organizations planning Phase 2 proof-of-concept trials targeting HIV-infected patients with documented INSTI resistance. Given its mechanistic orthogonality to dolutegravir and cabotegravir [1], S-648414 directly addresses the clinical gap created by emerging INSTI-resistant viral strains [2]. The availability of completed Phase 1 safety and DDI data with dolutegravir [3] substantially reduces the regulatory risk associated with initiating patient studies.

Fixed-Dose Combination Development with Dolutegravir for First-Line Treatment Simplification

The drug-drug interaction substudy confirming the pharmacokinetic compatibility of S-648414 with dolutegravir [3] provides the foundational evidence required for developing a fixed-dose combination (FDC) tablet. Procurement of the active pharmaceutical ingredient (API) derived from CAS 648414-10-2 enables formulation scientists to develop an FDC that pairs a novel-mechanism replication inhibitor with the most widely prescribed INSTI, potentially offering a single-tablet regimen with a high genetic barrier to resistance [1].

Reference Standard for Preclinical Pyrido[2,3-d]Pyrimidine Screening Libraries

For medicinal chemistry groups synthesizing and screening pyrido[2,3-d]pyrimidine analogs, S-648414 serves as the clinical benchmark. Procurement of the CAS 648414-10-2-derived compound as a reference standard enables head-to-head in vitro potency and selectivity comparisons against newly synthesized candidates. The availability of clinical pharmacokinetic and safety data [3] provides anchor points for in vitro–in vivo extrapolation (IVIVE) and physiologically based pharmacokinetic (PBPK) modeling that are unavailable for any other compound in the chemical series [1].

CYP3A4 Drug Interaction Liability Screening in Polypharmacy HIV Populations

The midazolam DDI substudy [3] positions S-648414 as a preferred procurement target for academic and contract research organizations conducting drug interaction screening panels in HIV-positive polypharmacy models. Because CYP3A4 metabolizes a majority of antiretroviral agents and common co-medications, the existence of regulatory-grade interaction data enables reliable prediction of S-648414's behavior in multi-drug regimens, an advantage not offered by any preclinical analog from the same patent family [1].

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